5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide
Description
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and oxygen) fused to a carboxamide group. The benzothiazole moiety is partially saturated (4,5,6,7-tetrahydro), imparting unique conformational flexibility.
Properties
IUPAC Name |
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c17-11-5-6-19-7-9(14-11)12(18)16-13-15-8-3-1-2-4-10(8)20-13/h9H,1-7H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDAVCVCEQXQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative, which is then further reacted with various reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound binds to these enzymes, disrupting their normal function and leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzothiophene vs. Benzothiazole Derivatives
The compound 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shares similarities with the target compound:
- Core Heterocycles : Both contain bicyclic systems (benzothiophene vs. benzothiazole). Benzothiophene derivatives exhibit antimicrobial and anti-inflammatory activities , while benzothiazoles are associated with anticancer and enzyme-inhibitory properties.
- Substituents : The fluorophenyl group in the analogue contrasts with the thiazepane-carboxamide in the target compound. Fluorine atoms enhance electronegativity and influence molecular interactions, whereas the thiazepane may increase solubility due to its oxygen atom.
Table 1: Key Structural Differences
Conformational and Crystallographic Analysis
- Dihedral Angles : The benzothiophene derivative exhibits a near-coplanar arrangement (dihedral angle: 3.74°) between its benzothiophene and fluorophenyl rings . The target compound’s thiazepane ring may introduce torsional strain, altering planarity and stacking interactions.
- Hydrogen Bonding : Both compounds utilize N–H···O hydrogen bonds for crystal packing. The benzothiophene derivative forms C(6) chains via intermolecular bonds , while the thiazepane’s oxygen could enhance hydrogen-bonding networks, affecting solubility and stability.
- Ring Puckering : The benzothiophene adopts a half-chair conformation (Q = 0.475 Å, φ = 215.4°) . The tetrahydro-benzothiazole in the target compound may exhibit distinct puckering due to saturation, influencing ligand-receptor binding.
Pharmacological Implications
- Benzothiophene Derivatives : Demonstrated anti-HIV protease and anti-breast cancer activities . The fluorophenyl group may enhance bioavailability via halogen bonding.
- Benzothiazole Derivatives: Known for targeting kinases and DNA repair enzymes. The thiazepane’s oxygen could modulate metabolic stability compared to sulfur-only systems.
Biological Activity
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazepane ring fused with a benzothiazole moiety. This structural combination is known to enhance biological activity due to the unique electronic and steric properties conferred by the heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S₂ |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1435996-62-5 |
Biological Activity Overview
Research indicates that compounds containing benzothiazole and thiazepane structures exhibit a range of biological activities including:
-
Antimicrobial Activity :
- Compounds similar to 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane have been reported to show significant antibacterial and antifungal properties. For instance, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
- Antitumor Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane is influenced by various substituents on the benzothiazole and thiazepane rings:
- Substituent Variations :
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Antimicrobial Study :
- Cancer Cell Line Testing :
- Neuroprotective Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling. For example, analogous thiadiazole derivatives are synthesized via cyclization in DMF with iodine and triethylamine, which removes atomic sulfur (S₈) . Purification typically employs column chromatography and recrystallization, while structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for unambiguous structural determination . Complementary techniques include IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What analytical techniques are critical for assessing compound stability under varying conditions?
- Methodological Answer : Accelerated stability studies using HPLC under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions can identify degradation products. Kinetic analysis of degradation rates informs storage protocols .
Advanced Research Questions
Q. How can enantiomeric purity be resolved for this compound, and what parameters minimize false chirality assignments?
- Methodological Answer : Flack’s x parameter is preferred over Rogers’s η for enantiomorph-polarity estimation in near-centrosymmetric structures, as it avoids overprecision in chirality assignment . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis can separate enantiomers, validated by circular dichroism (CD) spectroscopy .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences, resolved by parallel artificial membrane permeability assays (PAMPA) . Statistical tools like Bland-Altman plots quantify inter-assay variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to targets like GSK-3β. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with benzothiazole NH groups) . Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What mechanistic insights explain variability in synthetic yields during scale-up?
- Methodological Answer : Reaction kinetics (monitored via in situ FTIR) often reveal rate-limiting steps, such as slow cyclization at higher scales. Solvent effects (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., iodine stoichiometry) must be optimized via design of experiments (DoE) .
Data-Driven Analysis
Q. How are spectral data inconsistencies resolved during structural characterization?
- Methodological Answer : Overlapping NMR signals (e.g., in the 1.5–2.5 ppm region for tetrahydrobenzothiazole protons) are deconvoluted using 2D techniques (HSQC, HMBC) . Conflicting HRMS data require isotopic pattern analysis and comparison with synthetic intermediates .
Q. What experimental designs minimize byproduct formation in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
